molecular formula C12H6ClN5 B12898768 3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile CAS No. 918410-39-6

3-(3-Chloroanilino)pyrazine-2,5-dicarbonitrile

Cat. No.: B12898768
CAS No.: 918410-39-6
M. Wt: 255.66 g/mol
InChI Key: QVGJEBMQWUQJGZ-UHFFFAOYSA-N
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Description

3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 3-chlorophenylamino group and two cyano groups at the 2 and 5 positions. Compounds with pyrazine scaffolds are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-chloroaniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-((3-Chlorophenyl)amino)pyrazine-2,5-dicarbonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Properties

CAS No.

918410-39-6

Molecular Formula

C12H6ClN5

Molecular Weight

255.66 g/mol

IUPAC Name

3-(3-chloroanilino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C12H6ClN5/c13-8-2-1-3-9(4-8)17-12-11(6-15)16-7-10(5-14)18-12/h1-4,7H,(H,17,18)

InChI Key

QVGJEBMQWUQJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CN=C2C#N)C#N

Origin of Product

United States

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